![molecular formula C22H22N2O5S B4166337 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4166337.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPSPA and has been synthesized using different methods. MPSPA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
MPSPA has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MPSPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MPSPA has also been studied for its potential applications in neuroscience, where it has been shown to modulate the activity of ion channels and receptors in the brain. This has led to the investigation of MPSPA as a potential treatment for neurological disorders, such as epilepsy and Alzheimer's disease. MPSPA has also been studied for its potential applications in drug discovery, where it has been used as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of MPSPA is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. MPSPA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. MPSPA has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission in the brain.
Biochemical and Physiological Effects:
MPSPA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of ion channels and receptors, and induction of apoptosis. MPSPA has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MPSPA has several advantages for lab experiments, including its high potency and selectivity for ion channels and receptors. However, MPSPA also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on MPSPA, including the investigation of its potential applications in drug discovery, cancer research, and neuroscience. Further studies are needed to fully understand the mechanism of action of MPSPA and its potential side effects. Additionally, the development of new synthesis methods for MPSPA may lead to the discovery of new compounds with improved properties.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-16(24-30(26,27)21-14-12-18(28-2)13-15-21)22(25)23-17-8-10-20(11-9-17)29-19-6-4-3-5-7-19/h3-16,24H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXVKWVZILPCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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